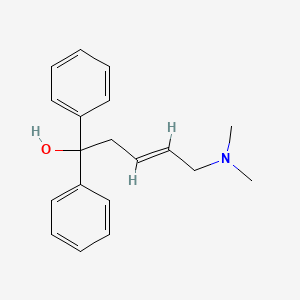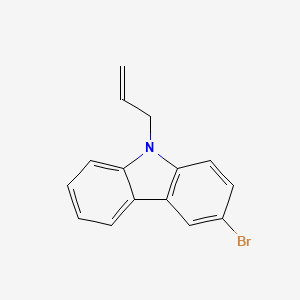![molecular formula C19H18ClN3O3 B4857683 3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4857683.png)
3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a novel chemical compound characterized by its unique structure. It combines a pyrazole ring with a bicycloheptene structure, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid typically involves the reaction of a bicycloheptene carboxylic acid derivative with a pyrazole compound
Industrial Production Methods: For industrial-scale production, this compound can be synthesized using flow chemistry techniques to enhance reaction efficiency and yield. High-throughput screening can be utilized to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to modify the pyrazole or bicycloheptene moieties.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group.
Substitution: The 2-chlorobenzyl group can be substituted with various nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, nickel.
Major Products: The primary products of these reactions include modified versions of the parent compound with alterations at the pyrazole ring or the bicycloheptene structure, often leading to new derivatives with varied properties.
Scientific Research Applications
3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid finds applications in multiple fields:
Chemistry: Utilized as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe to study biological pathways and interactions.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features which might interact with specific biological targets.
Industry: Used in the development of new materials and polymers due to its structural properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the biological context.
Comparison with Similar Compounds
3-([1-(2-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
3-({[1-(2-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Properties
IUPAC Name |
3-[[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-4-2-1-3-13(14)10-23-8-7-15(22-23)21-18(24)16-11-5-6-12(9-11)17(16)19(25)26/h1-8,11-12,16-17H,9-10H2,(H,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVHSSUGHHUFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B4857603.png)

![METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4857619.png)

![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B4857631.png)

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857639.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857654.png)
![4-[((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4857662.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4857663.png)
![4-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4857666.png)
![5-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857672.png)
![5-[1-(3-bromophenyl)ethylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4857681.png)
